
(S)-tert-Butyl 3-(3,4-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropan-2-yl chain, which is further substituted with a 3,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Hydroxypropan-2-yl Intermediate: The initial step involves the preparation of the hydroxypropan-2-yl intermediate. This can be achieved through the reaction of an appropriate epoxide with a nucleophile under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The hydroxypropan-2-yl intermediate is then reacted with a 3,4-dichlorophenyl halide in the presence of a base to introduce the 3,4-dichlorophenyl group.
Carbamate Formation: The final step involves the reaction of the resulting intermediate with tert-butyl isocyanate to form the desired tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the dichlorophenyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of substituted carbamates or ethers.
科学研究应用
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
- Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
- Studied for its role in the synthesis of bioactive compounds with potential therapeutic applications.
Industry:
作用机制
The mechanism of action of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to increased specificity and potency.
相似化合物的比较
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another related compound with similar protecting group properties.
Benzyl carbamate: Used as a protecting group but with different stability and removal conditions.
Uniqueness:
- The presence of the 3,4-dichlorophenyl group in tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate imparts unique chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
- The combination of the hydroxypropan-2-yl chain and the carbamate group provides versatility in chemical modifications and applications.
属性
分子式 |
C14H19Cl2NO3 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
InChI 键 |
IJGQDOXDMWLOHD-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CO |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356611.png)

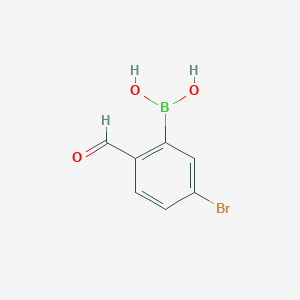
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
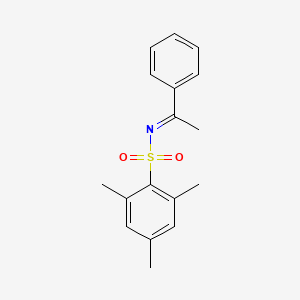
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356639.png)
![3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13356647.png)
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
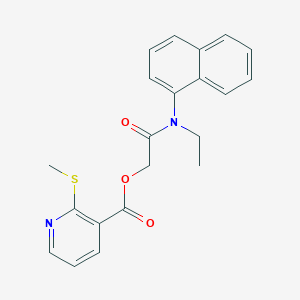
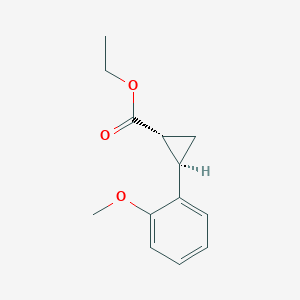
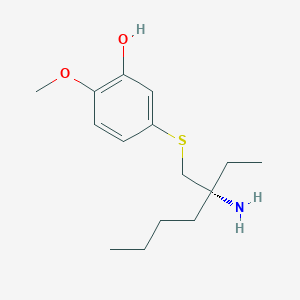
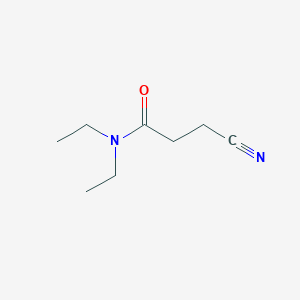
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)
